Chrysomycin A - 82196-88-1

Chrysomycin A

Catalog Number: EVT-314244
CAS Number: 82196-88-1
Molecular Formula: C28H28O9
Molecular Weight: 508.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound “8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one” is also known as Chrysomycin A . It has a molecular weight of 508.52 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is 1-hydroxy-10,12-dimethoxy-4- ( (2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo [c,h]chromen-6-one . The molecular formula is C28H28O9.

Source and Classification

Chrysomycin A is produced by certain strains of Streptomyces, specifically Streptomyces chrysomyceticus. It is classified as a C-aryl glycoside, characterized by its unique sugar moiety attached to an aromatic ring system. This classification is essential as it influences the compound's bioactivity and solubility properties.

Synthesis Analysis

The synthesis of chrysomycin A has been achieved through various methods, with a notable 10-step synthetic route developed recently. This scalable synthesis utilizes sequential C-H functionalization techniques, which are crucial for constructing complex molecular architectures efficiently.

Key Steps in Synthesis

  1. Starting Material: The synthesis begins with commercially available 1,8-naphthalenediol.
  2. C-H Functionalization: Two sequential C-H functionalization reactions are employed to introduce necessary functional groups at specific positions on the aromatic ring.
  3. Late-Stage Diversification: The synthetic route allows for late-stage modifications, enabling the generation of various analogues with differing biological activities.
  4. Yield: The final step involves deacetylation using sulfuric acid in methanol, yielding chrysomycin A in approximately 65% yield.

This method not only simplifies the synthetic process but also enhances the potential for creating derivatives with improved efficacy against drug-resistant strains .

Molecular Structure Analysis

Chrysomycin A has a complex molecular structure that can be represented by its chemical formula C21H24O9C_{21}H_{24}O_9. The compound features:

  • Aromatic System: It contains a naphthalene core that contributes to its hydrophobic properties.
  • Glycosidic Linkage: The sugar moiety is attached via a glycosidic bond, which is critical for its biological activity.
  • Functional Groups: Various hydroxyl and acetyl groups that influence solubility and reactivity.

The structural integrity of chrysomycin A is essential for its interaction with biological targets, particularly in inhibiting topoisomerase II .

Chemical Reactions Analysis

Chrysomycin A undergoes several significant chemical reactions that are pivotal for its biological activity:

  1. Topoisomerase Inhibition: Chrysomycin A binds to topoisomerase II, preventing DNA strand separation necessary for replication.
  2. Reactive Oxygen Species Generation: The compound induces oxidative stress in cancer cells by increasing levels of reactive oxygen species, leading to apoptosis.
  3. Cytotoxicity Mechanisms: Its vinyl group at the 8-position enhances cytotoxicity towards cancer cells while sparing normal cells .

These reactions are critical for understanding how chrysomycin A can be utilized in therapeutic contexts.

Mechanism of Action

The mechanism of action of chrysomycin A primarily revolves around its role as an inhibitor of topoisomerase II. This enzyme is essential for managing DNA topology during replication:

  • DNA Intercalation: Chrysomycin A intercalates into DNA strands, stabilizing the topoisomerase-DNA complex and preventing proper DNA repair and replication.
  • Oxidative Stress Induction: The compound triggers oxidative stress by increasing reactive oxygen species levels, which can lead to cellular damage and apoptosis in cancer cells .

Research indicates that chrysomycin A's ability to modulate metabolic pathways further enhances its anticancer effects by disrupting normal cellular processes .

Physical and Chemical Properties Analysis

Chrysomycin A exhibits several notable physical and chemical properties:

  • Solubility: It shows variable solubility in water, influenced by pH and the presence of organic solvents.
  • Stability: The compound is relatively stable under acidic conditions but can degrade under extreme pH levels or prolonged exposure to light.
  • Molecular Weight: Approximately 392.41 g/mol, affecting its distribution and bioavailability in biological systems.

These properties are crucial for formulating effective delivery systems in therapeutic applications .

Applications

Chrysomycin A has several promising applications in medicine:

  1. Antibacterial Agent: Its effectiveness against multidrug-resistant Mycobacterium tuberculosis positions it as a potential candidate for treating tuberculosis.
  2. Anticancer Therapy: Due to its ability to inhibit topoisomerase II and induce oxidative stress, chrysomycin A is being explored as a treatment option for various cancers, including glioblastoma and lung adenocarcinoma .
  3. Research Tool: As a potent inhibitor of specific enzymes, it serves as a valuable tool in biochemical research to study DNA dynamics and cellular responses to oxidative stress.
Introduction to Chrysomycin A

Historical Discovery and Taxonomic Origins in Streptomyces Species

Chrysomycin A was first isolated in 1955 from the terrestrial actinobacterium Streptomyces species strain A-419, marking the initial characterization of this structurally unique antibiotic [1] [4]. This discovery revealed a novel bioactive compound with a complex benzonaphthopyranone skeleton glycosylated with a deoxy sugar moiety. Decades later, marine-derived Streptomyces strains became a significant source for rediscovering chrysomycin A and its analogs. Notably, strain 891 isolated from South China Sea sediments at a depth of −3000 meters demonstrated exceptional chrysomycin A production capabilities, yielding up to 3600 milligrams per liter under optimized fermentation conditions – the highest titer reported among known producer strains [10]. Taxonomic analysis confirmed strain 891 as a novel marine Streptomyces species through 16S ribosomal ribonucleic acid (16S rRNA) gene sequencing, showing 98.93% similarity to Streptomyces smyrnaeus but distinguished by an average nucleotide identity value of 87.04%, confirming its classification as a distinct species [3] [10]. This marine rediscovery reinvigorated pharmaceutical interest in chrysomycin A due to its enhanced yield and potent bioactivities against resistant pathogens.

Structural Classification as a C-Aryl Glycoside Polyketide

Chrysomycin A belongs to the angucycline family, the largest subgroup of type II polyketide synthase (PKS)-derived natural products characterized by their angular benz[a]anthracene tetracyclic framework [5]. Structurally, it features an unusual C-glycosidic linkage between its aglycone (chrysomycinone) and a dimethylated pyranose sugar (D-amicetose), forming a stable carbon-carbon bond at the C-9 position that confers exceptional resistance to enzymatic or acidic hydrolysis [1] [5]. This molecular architecture is biosynthesized via a decaketide chain elongation process catalyzed by a type II PKS system, followed by regioselective cyclization and post-polyketide tailoring modifications, including oxidation, reduction, and glycosylation [5] [10]. Nuclear magnetic resonance (NMR) analyses (including ¹H, ¹³C, and two-dimensional techniques) have unambiguously established its molecular formula as C₂₇H₂₈O₉, with characteristic signals including aromatic protons between δ 6.96–8.49 parts per million, methoxy groups at δ 4.11–4.15, and sugar protons between δ 1.00–4.57 in dimethyl sulfoxide-d6 solvent [1] [8]. High-resolution mass spectrometry confirms a pseudo-molecular ion at mass-to-charge ratio 519.1643 [M+Na]⁺. The absolute configuration of its sugar moiety was determined as 4S,5R,6R through advanced Mosher ester analysis and comparison with synthetic standards [5].

Significance in Addressing Antimicrobial Resistance and Oncology

Chrysomycin A exhibits exceptional potency against multidrug-resistant pathogens that pose critical threats to global health. It demonstrates bactericidal activity against Mycobacterium tuberculosis with a minimum inhibitory concentration of 3.125 micrograms per milliliter, including clinically isolated multidrug-resistant and extensively drug-resistant strains [1] [4]. Remarkably, it achieves a minimum inhibitory concentration of 0.05 micrograms per milliliter against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus species, surpassing many clinically used antibiotics [4] [9]. Its unique mechanism involves dual targeting of bacterial cell wall biosynthesis: inhibition of acetyltransferase activity in peptidoglycan assembly via competitive binding with the enzyme GlmU, and disruption of lysine biosynthesis through DapD inhibition, both of which compete with their common substrate acetyl-coenzyme A [6].

Table 1: Antimicrobial Activity Profile of Chrysomycin A

Pathogen StrainMinimum Inhibitory Concentration (μg/mL)Resistance Profile
Mycobacterium tuberculosis H37Rv3.125Drug-sensitive
Multidrug-resistant M. tuberculosis0.4–1.0Resistant to isoniazid, rifampicin
Extensively drug-resistant M. tuberculosis0.5–2.0Resistant to second-line drugs
Methicillin-resistant S. aureus0.05Resistant to β-lactams
Vancomycin-resistant Enterococcus0.2Resistant to vancomycin

In oncology, chrysomycin A demonstrates potent cytotoxicity against diverse cancer cell lines, particularly those driven by Kirsten rat sarcoma viral oncogene homolog mutations. It inhibits topoisomerase IIα activity through stabilization of the cleavage complex, preventing deoxyribonucleic acid relegation and inducing double-strand breaks [2]. Molecular studies confirm significant suppression of Lewis lung carcinoma and KRAS-mutant non-small cell lung cancer cell proliferation at nanomolar concentrations (half-maximal inhibitory concentration values of 0.15 micromolar), accompanied by reactive oxygen species accumulation and caspase-dependent apoptosis [2] [6]. This dual antimicrobial and anticancer activity positions chrysomycin A as a promising lead compound for addressing two major therapeutic challenges: antimicrobial resistance and oncology drug resistance.

Properties

CAS Number

82196-88-1

Product Name

Chrysomycin A

IUPAC Name

8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one

Molecular Formula

C28H28O9

Molecular Weight

508.5 g/mol

InChI

InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3/t12-,24+,25+,26+,28-/m1/s1

InChI Key

OMDANBMKOUVKAG-WZNMFJNZSA-N

SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O

Synonyms

Albacarcin V;NSC 613946;Virenomycin V

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.